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Abstract

MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine
kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by Maxinovel
Pharmaceuticals, MAX-40279 has been strategically designed to address resistance
mechanisms observed with existing FLT3 inhibitors in the treatment of Acute Myeloid Leukemia
(AML). Preclinical studies have demonstrated its efficacy in inhibiting both wild-type and mutant
forms of FLT3, as well as its significant concentration in the bone marrow, the primary site of
AML. This technical guide provides a comprehensive overview of the discovery and
development timeline of MAX-40279, its mechanism of action, and available preclinical and
clinical data.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth
of abnormal myeloblasts in the bone marrow and blood. Mutations in the FLT3 gene are among
the most common genetic alterations in AML, occurring in approximately 30% of patients and
are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown
clinical activity, their efficacy is often limited by the development of resistance. One key
mechanism of acquired resistance is the activation of the FGF/FGFR signaling pathway in the
bone marrow microenvironment.[1]
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MAX-40279 was developed as a next-generation kinase inhibitor with a dual-targeting
approach to simultaneously inhibit FLT3 and FGFR, thereby potentially overcoming this
resistance mechanism.[1] Its development addresses a critical unmet need for more durable
and effective targeted therapies for AML.

Discovery and Development Timeline

The development of MAX-40279 has progressed from preclinical evaluation to clinical trials in
various cancer indications. The following timeline highlights the key milestones in its

development journey.
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Date

Milestone Reference(s)

March 29, 2018

The U.S. Food and Drug
Administration (FDA) granted
Orphan Drug Designation to 1
MAX-40279 for the treatment

of Acute Myeloid Leukemia
(AML).

Post-March 2018

A Phase | dose-escalation

clinical trial (NCT03412292)

was initiated to evaluate the [1]
safety and tolerability of MAX-
40279 in patients with AML.

April 28, 2022

Dosing of the first patient in a

global multi-center Phase Il

study (NCT05130021) for third- 2]
line or above therapy for

advanced colorectal cancer

was announced.

July 7, 2022

Dosing of the first patient in a
multi-center Phase Il study
(NCT05395780) for second-

line or above therapy for [2]
advanced gastric cancer or
gastroesophageal junction

cancer was announced.

August 8, 2022

Dosing of the first patient in a
multi-center Phase | study
(NCT05369286) of MAX-
40279 in combination with

. . [21[3]
toripalimab (an anti-PD-1
monoclonal antibody) for
advanced solid tumors was

announced.
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Dosing of the first patient in a
Phase I/l study
(NCT05425602) of MAX-
40279 in combination with
August 11, 2022 [2]
KNO046 (a PD-L1/CTLA-4
bispecific antibody) for
advanced solid tumors was

announced.

Mechanism of Action

MAX-40279 is a dual inhibitor that targets both FLT3 and FGFR receptor tyrosine kinases.[1][4]
These kinases play crucial roles in cell proliferation, survival, and differentiation.[5] In AML,
activating mutations in FLT3 lead to constitutive signaling and uncontrolled proliferation of
leukemic blasts.[1] The FGF/FGFR pathway, when activated in the bone marrow, can confer
resistance to FLT3 inhibitors. By inhibiting both pathways, MAX-40279 aims to provide a more
comprehensive and durable anti-leukemic effect.[1] The drug has also been shown to be
effective against FLT3 mutants, such as D835Y, which are resistant to other FLT3 inhibitors like

quizartinib and sorafenib.[4][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by MAX-40279.
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Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.
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Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.

Preclinical Data

Preclinical evaluation of MAX-40279 has demonstrated its potential as a potent and selective
dual inhibitor of FLT3 and FGFR.

In Vitro Kinase and Cellular Assays

While specific IC50 values are not publicly available, preclinical studies have reported that
MAX-40279 exhibits potent inhibition of both FLT3 and FGFR kinases.[1] It has also shown
efficacy against FLT3 mutants that are resistant to current FLT3 inhibitors.[6]
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In Vivo Animal Models

In vivo studies in AML xenograft models have shown significant anti-tumor activity.

Animal Model Cell Line Treatment Result Reference(s)

MAX-40279 (12

Significantly
mg/kg, p.o., o
Mouse MV4-11 ) ) inhibited tumor [4]
twice daily for
growth.
21-28 days)
MAX-40279 (12 o
Significantly
mg/kg, p.o., o
Mouse KG-1 ] ) inhibited tumor [4]
twice daily for
growth.
21-28 days)
Inhibited AML
xenograft tumor
Mouse - MAX-40279 [6]
growth by 58% to
106%.

Pharmacokinetics

Pharmacokinetic studies in rats have indicated that MAX-40279 achieves a much higher drug
concentration in the bone marrow compared to plasma, which is advantageous for treating a
hematological malignancy like AML.[4][6]

Clinical Development

MAX-40279 has advanced into clinical trials for both hematological malignancies and solid

tumors.

Phase | Trial in AML (NCT03412292)

A Phase | dose-escalation study was initiated to assess the safety and tolerability of MAX-
40279 in patients with AML.[1] The primary objectives were to determine the maximum
tolerated dose (MTD) and the incidence of adverse events.[1] As of late 2025, specific results
from this trial have not been publicly released.
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Trials in Solid Tumors

Maxinovel has expanded the clinical development of MAX-40279 to include solid tumors, often
in combination with immunotherapy.

Status (as of

Clinical Trial ID Phase Indication Intervention(s)
late 2022)
Advanced
NCT05130021 Phase Il Colorectal MAX-40279 Recruiting
Cancer
Advanced
Gastric or
NCT05395780 Phase Il Gastroesophage MAX-40279 Recruiting
al Junction
Cancer
MAX-40279 +
Advanced Solid o ) N
NCT05369286 Phase | Toripalimab (anti-  Recruiting
Tumors
PD-1)
_ MAX-40279 +
Advanced Solid ] N
NCT05425602 Phase I/l KNO046 (anti-PD- Recruiting
Tumors
L1/CTLA-4)

Experimental Protocols

Detailed proprietary experimental protocols for MAX-40279 are not publicly available. However,
the following are representative protocols for the types of assays typically used in the
preclinical evaluation of kinase inhibitors.

FLT3 Kinase Inhibition Assay (Example Protocol)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of
the FLT3 kinase.
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Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:

o Reagent Preparation: Recombinant FLT3 enzyme, a suitable substrate (e.g., a synthetic
peptide), and ATP are prepared in a kinase assay buffer. MAX-40279 is serially diluted to a
range of concentrations.

¢ Incubation: MAX-40279 dilutions are pre-incubated with the FLT3 enzyme in a microplate to
allow for binding.

¢ Kinase Reaction: The kinase reaction is initiated by the addition of the ATP and substrate
mixture. The plate is incubated at a controlled temperature to allow for phosphorylation of the
substrate by the enzyme.

» Signal Detection: The reaction is stopped, and a detection reagent is added. The amount of
phosphorylated substrate or the amount of ATP consumed is quantified, often using a
luminescence-based method.

o Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at
each concentration of MAX-40279 is calculated relative to a control without the inhibitor. The
IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is
determined by fitting the data to a dose-response curve.

AML Xenograft Model (Example Protocol)

This in vivo assay evaluates the anti-tumor efficacy of a compound in a mouse model bearing
human AML tumors.
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Caption: General workflow for an AML xenograft model study.
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Methodology:

Cell Implantation: Human AML cells (e.g., MV4-11, which harbors an FLT3-ITD mutation) are
injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

e Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200
mms3).

o Treatment: Mice are randomized into treatment and control groups. The treatment group
receives MAX-40279 via a specified route (e.g., oral gavage) and schedule, while the control
group receives a vehicle control.

e Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is
calculated. Animal body weight and general health are also monitored as indicators of
toxicity.

e Endpoint and Analysis: The study is concluded when tumors in the control group reach a
specified size or after a predetermined treatment duration. The percentage of tumor growth
inhibition (TGI) in the treated group compared to the control group is calculated to determine
the efficacy of MAX-40279.

Conclusion

MAX-40279 hemiadipate is a promising dual FLT3/FGFR inhibitor with a strong preclinical
rationale for the treatment of AML and potentially other cancers. Its development timeline
reflects a strategic progression from a targeted molecular concept to a clinical-stage
therapeutic. The dual-inhibition mechanism holds the potential to overcome known resistance
pathways, a significant challenge in the treatment of FLT3-mutated AML. Ongoing and future
clinical trials will be crucial in defining the safety and efficacy profile of MAX-40279 and
establishing its role in the oncology treatment landscape. Further disclosure of quantitative
preclinical and clinical data will provide a more complete understanding of its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15574895?utm_src=pdf-body
https://www.benchchem.com/product/b15574895?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-
hub.com]

o 2. BREARHXAIR/AF) [maxinovel.com]

o 3. BREARHXAIR/AF) [maxinovel.com]

e 4. medchemexpress.com [medchemexpress.com]
» 5. Facebook [cancer.gov]

e 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [MAX-40279 Hemiadipate: A Technical Guide to its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574895#max-40279-hemiadipate-discovery-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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